Ethyl 3-(1-(2-(tert-butoxy)-2-oxoethyl)-1H-indol-2-yl)propanoate
Overview
Description
Ethyl 3-(1-(2-(tert-butoxy)-2-oxoethyl)-1H-indol-2-yl)propanoate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole core with a propanoate ester and a tert-butoxy group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1-(2-(tert-butoxy)-2-oxoethyl)-1H-indol-2-yl)propanoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Propanoate Ester: The propanoate ester group can be introduced through esterification reactions, where the indole derivative reacts with ethyl propanoate in the presence of a catalyst such as sulfuric acid.
Addition of the tert-Butoxy Group: The tert-butoxy group can be introduced via a nucleophilic substitution reaction, where the indole derivative reacts with tert-butyl bromoacetate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1-(2-(tert-butoxy)-2-oxoethyl)-1H-indol-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the tert-butoxy group, where nucleophiles like amines or thiols replace the tert-butoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Potassium carbonate in acetonitrile.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted indole derivatives.
Scientific Research Applications
Ethyl 3-(1-(2-(tert-butoxy)-2-oxoethyl)-1H-indol-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 3-(1-(2-(tert-butoxy)-2-oxoethyl)-1H-indol-2-yl)propanoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The indole core is known to interact with serotonin receptors, while the ester and tert-butoxy groups may influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(1-(2-oxoethyl)-1H-indol-2-yl)propanoate: Lacks the tert-butoxy group, which may affect its reactivity and biological activity.
Methyl 3-(1-(2-(tert-butoxy)-2-oxoethyl)-1H-indol-2-yl)propanoate: Similar structure but with a methyl ester instead of an ethyl ester, which may influence its solubility and reactivity.
Ethyl 3-(1-(2-(tert-butoxy)-2-oxoethyl)-1H-indol-3-yl)propanoate: Similar structure but with substitution at the 3-position of the indole ring, which may alter its chemical and biological properties.
Uniqueness
This compound is unique due to the presence of both the tert-butoxy group and the propanoate ester, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a promising candidate for drug development.
Properties
IUPAC Name |
ethyl 3-[1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]indol-2-yl]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-5-23-17(21)11-10-15-12-14-8-6-7-9-16(14)20(15)13-18(22)24-19(2,3)4/h6-9,12H,5,10-11,13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEULALZEAOVSCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC2=CC=CC=C2N1CC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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